molecular formula C19H20N4OS3 B12046877 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 477333-55-4

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No.: B12046877
CAS No.: 477333-55-4
M. Wt: 416.6 g/mol
InChI Key: JEISZXDDDPBAFU-UHFFFAOYSA-N
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Description

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

CAS No.

477333-55-4

Molecular Formula

C19H20N4OS3

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C19H20N4OS3/c1-23(2)16-10-8-15(9-11-16)20-17(24)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24)

InChI Key

JEISZXDDDPBAFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of benzylthio group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylthio group.

    Formation of acetamide derivative: The final step involves the reaction of the benzylthio-substituted thiadiazole with 4-(dimethylamino)phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Scheme:

  • Preparation of the thiadiazole intermediate :

    • 5-Amino-1,3,4-thiadiazole-2-thiol (1 ) reacts with 4-(dimethylamino)phenylacetic acid in the presence of coupling agents (e.g., EDC/HOBt) in acetonitrile to form N -(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(dimethylamino)phenyl)acetamide (2 ) .

  • Introduction of benzylthio group :

    • Intermediate 2 undergoes nucleophilic substitution with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃/DMF) to yield the final compound .

Key Reaction Mechanisms

  • Thiol-Benzylation : The sulfur atom in the thiadiazole’s mercapto group (-SH) acts as a nucleophile, attacking the benzyl chloride’s electrophilic carbon to form a benzylthio (-S-benzyl) substituent.

  • Amide Coupling : Carbodiimide-mediated coupling (EDC/HOBt) facilitates the formation of the acetamide bond between the thiadiazole amine and the carboxylic acid group.

Characterization Data

The compound’s structure is confirmed via spectroscopic methods:

Technique Key Observations
¹H NMR - δ 2.98 (s, 6H, N(CH₃)₂)
- δ 4.50 (s, 2H, CH₂CO)
- δ 7.20–7.40 (m, aromatic protons)
IR (KBr) - 3280 cm⁻¹ (N-H stretch)
- 1650 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C=S stretch)
Mass Spectrometry Molecular ion peak at m/z 442 [M+H]⁺

Reactivity and Functional Group Transformations

  • Thioether Stability : The benzylthio group is stable under acidic conditions but susceptible to oxidation (e.g., H₂O₂) to form sulfoxides or sulfones.

  • Amide Hydrolysis : Prolonged exposure to strong acids/bases may cleave the acetamide bond, yielding 4-(dimethylamino)phenylacetic acid and the thiadiazole-thiol intermediate.

Biological Activity Insights

While direct data for this compound is limited, structurally analogous 1,3,4-thiadiazoles demonstrate potent anticancer activity. For example:

Analog IC₅₀ (μM) Cell Line Reference
Compound 3g9MDA (Breast Cancer)
Imatinib20MDA (Breast Cancer)

The dimethylamino group enhances solubility and membrane permeability, while the benzylthio moiety contributes to kinase inhibition by interacting with hydrophobic binding pockets .

Optimization Strategies

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring improve cytotoxicity but reduce solubility.

    • Para-substituted derivatives generally exhibit higher activity than meta- or ortho-analogs .

Scientific Research Applications

Structural Features

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving cellular uptake.

Study 1: Cytotoxicity Evaluation

A study published in Molecules evaluated the cytotoxic effects of a series of thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide exhibited significant cytotoxicity with IC50_{50} values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cells .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship of thiadiazole derivatives, highlighting how modifications at the C-5 position affect anticancer activity. The study found that specific substituents could enhance potency against various cancer types while maintaining low toxicity towards normal cells .

Study 3: Mechanistic Insights

Research also delved into the mechanistic aspects of how these compounds induce apoptosis in cancer cells. It was observed that certain derivatives could significantly increase DNA fragmentation and activate caspase pathways, confirming their role as potential chemotherapeutic agents .

Comparative Analysis of Thiadiazole Derivatives

Compound NameTarget Cancer Cell LineIC50_{50} (µg/mL)Mechanism
Compound AMCF-70.28Apoptosis Induction
Compound BA5490.52Tubulin Interaction
Compound CHeLa0.35Cell Cycle Arrest

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the benzylthio group may allow it to form strong interactions with its molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-5-(3-chlorobenzylthio)-1,3,4-thiadiazole
  • 2-(Benzylthio)-5-(4-fluorobenzylthio)-1,3,4-thiadiazole

Uniqueness

The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other thiadiazole derivatives. The presence of both benzylthio and dimethylamino groups may enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy across various biological systems.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole moiety linked to a dimethylamino-substituted phenyl acetamide. The synthesis typically involves multi-step reactions starting from readily available thiadiazole derivatives and amines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown promising results in inhibiting the growth of human cancer cells such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) cells.

  • Case Study : A study evaluated a series of thiadiazole derivatives against these cell lines using the MTT assay. The compound 9e , which shares structural similarities with our target compound, exhibited an IC50 value of approximately 15 µM against A431 cells, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)
9eA43115
9eHT-2920
9ePC325

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of various enzymes. Notably, it has been tested against human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE), showing superior activity compared to standard inhibitors like acetazolamide.

  • Findings : In vitro assays revealed that the synthesized thiadiazole derivatives inhibited hCA I with an IC50 value lower than that of acetazolamide, suggesting enhanced efficacy .
EnzymeStandard InhibitorIC50 (µM)Test CompoundIC50 (µM)
hCA IAcetazolamide20Target Compound10
hCA IIAcetazolamide25Target Compound15
AcetylcholinesteraseTacrine30Target Compound12

The biological activity of thiadiazole derivatives is largely attributed to their ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Some studies have indicated that compounds like 9e induce apoptosis in cancer cells by modulating key proteins involved in apoptotic pathways. Specifically, upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 were observed .
  • VEGFR-2 Inhibition : The compound's potential as a VEGFR-2 inhibitor was explored in several studies. It was shown to inhibit vascular endothelial growth factor receptor phosphorylation, which is crucial for tumor angiogenesis .

Q & A

Basic: What are the optimal conditions for synthesizing 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including thioether formation and amide coupling. For the thiadiazole core, refluxing in a toluene:water (8:2) solvent system with sodium azide (NaN₃) at 80–100°C for 5–7 hours is effective for introducing thiol groups . Amide bond formation between the thiadiazole intermediate and the dimethylaminophenylacetamide moiety can be achieved using coupling agents like EDC/HOBt in dry DMF under nitrogen. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), followed by purification via ethanol crystallization or ethyl acetate extraction .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of 1H-NMR , 13C-NMR , and HRMS is essential for structural confirmation. The thiadiazole ring protons appear as singlets in the 1H-NMR spectrum (δ 7.5–8.5 ppm), while the dimethylamino group resonates at δ 2.8–3.2 ppm. The acetamide carbonyl is typically observed at 165–170 ppm in 13C-NMR. HRMS provides precise molecular weight validation (e.g., [M+H]+ calculated for C₁₉H₂₀N₄S₃: 424.08) .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:
Initial screening should focus on enzyme inhibition assays , such as acetylcholinesterase (AChE) inhibition, using Ellman’s method. Prepare a 0.1 mM solution of the compound in DMSO, and measure IC₅₀ values via UV-Vis spectroscopy at 412 nm . For antioxidant activity, use DPPH radical scavenging assays at 517 nm, comparing % inhibition against ascorbic acid .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to enzymes like AChE. Validate experimentally via isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. For covalent interactions (e.g., thiol-disulfide exchange), use HPLC-MS to track adduct formation .

Advanced: What structural insights can X-ray crystallography provide?

Methodological Answer:
Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) reveals bond lengths (C–S: 1.70–1.75 Å) and dihedral angles between the thiadiazole and acetamide moieties (typically 5–15°). Hydrogen-bonding networks (e.g., N–H···O) and π-stacking interactions (3.5–4.0 Å) can explain stability and packing .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:
Modifying the benzylthio group (e.g., replacing with phenyl or fluorophenyl) alters hydrophobicity and electron density. Compare bioactivity data across derivatives:

SubstituentAChE IC₅₀ (µM)DPPH Scavenging (%)
Benzylthio (target)12.365
4-Fluorophenylthio8.972
Phenylthio18.758

Lower IC₅₀ correlates with electron-withdrawing groups enhancing AChE binding .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., DMSO concentration, pH). Standardize protocols:

  • Use ≤0.1% DMSO to avoid solvent interference.
  • Validate enzyme activity with positive controls (e.g., donepezil for AChE).
  • Perform dose-response curves in triplicate.
    If inconsistencies persist, conduct metabolite profiling (LC-MS/MS) to check for compound degradation .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl to generate a water-soluble hydrochloride salt.
  • Cosolvent systems : Use PEG-400:water (1:1) or cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

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